molecular formula C51H66N10O15S2 B14756087 CCK Octapeptide, non-sulfated acetate

CCK Octapeptide, non-sulfated acetate

Cat. No.: B14756087
M. Wt: 1123.3 g/mol
InChI Key: FLUXCYYFXKVBJH-ITZXPNBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structure and Function Cholecystokinin octapeptide (CCK-8) is a bioactive peptide derived from the proteolytic cleavage of preprocholecystokinin (preproCCK), a 115-amino-acid precursor . The non-sulfated acetate form (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) lacks sulfation on the tyrosine residue (Tyr-27), which significantly reduces its receptor affinity compared to the sulfated variant (CCK-8S) . CCK-8 is primarily localized in the gastrointestinal tract and central nervous system (CNS), where it regulates satiety, anxiety, and gastrointestinal motility .

Biological Activity The non-sulfated form exhibits approximately 1/300th the potency of sulfated CCK-8 in receptor activation . It binds preferentially to the CCK-B receptor (CCKBR), which is abundant in the brain, whereas the sulfated form has higher affinity for the CCK-A receptor (CCKAR), predominant in the gastrointestinal system .

Applications in Research Non-sulfated CCK-8 is used to study CCKBR-mediated pathways, including opioid modulation , neuronal excitation in the dorsal raphe nucleus , and anxiety-related behaviors . Its solubility in acidic buffers (e.g., 1 mg/mL in 1% acetic acid) and stability at -20°C make it suitable for in vitro assays .

Properties

Molecular Formula

C51H66N10O15S2

Molecular Weight

1123.3 g/mol

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C49H62N10O13S2.C2H4O2/c1-73-18-16-34(55-47(70)37(21-28-12-14-30(60)15-13-28)58-44(67)32(50)23-41(62)63)45(68)53-26-40(61)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(71)56-35(17-19-74-2)46(69)59-39(24-42(64)65)49(72)57-36(43(51)66)20-27-8-4-3-5-9-27;1-2(3)4/h3-15,25,32,34-39,52,60H,16-24,26,50H2,1-2H3,(H2,51,66)(H,53,68)(H,54,61)(H,55,70)(H,56,71)(H,57,72)(H,58,67)(H,59,69)(H,62,63)(H,64,65);1H3,(H,3,4)/t32-,34-,35-,36-,37-,38-,39-;/m0./s1

InChI Key

FLUXCYYFXKVBJH-ITZXPNBCSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CCK Octapeptide, non-sulfated acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are commonly used to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: CCK Octapeptide, non-s

Comparison with Similar Compounds

Comparison with Similar Compounds

Receptor Affinity and Selectivity

Compound Receptor Affinity (CCKAR vs. CCKBR) Key Structural Feature Biological Activity
CCK-8, non-sulfated CCKBR > CCKAR Tyr-27 non-sulfated Weak agonist at CCKAR; moderate CCKBR activation
CCK-8, sulfated CCKAR > CCKBR Tyr-27 sulfated Potent CCKAR agonist (EC₅₀ ~1 nM); full CCKBR agonist
Gastrin I CCKBR only Shares C-terminal tetrapeptide (-Trp-Met-Asp-Phe-NH₂) Activates CCKBR but not CCKAR; stimulates gastric acid secretion
Caerulein CCKAR ≈ CCKBR Sulfated Tyr residue; amphibian origin High CCKAR/CCKBR cross-reactivity; used to model pancreatitis

Functional Differences

  • Digestive Effects: Sulfated CCK-8 induces gallbladder contraction and pancreatic secretion via CCKAR, whereas non-sulfated CCK-8 has minimal impact .
  • Neuromodulation: Non-sulfated CCK-8 inhibits morphine dependence via CCKBR in SH-SY5Y cells, while sulfated CCK-8 requires CCKAR for similar effects .
  • Anxiety and Satiety: Non-sulfated CCK-8 is less effective in suppressing appetite but retains anxiolytic properties via CCKBR .

Pharmacokinetic and Stability Profiles

Parameter CCK-8, Non-Sulfated Acetate CCK-8, Sulfated (Sincalide) Gastrin I
Half-life ~2–5 min (plasma) ~5–10 min (plasma) ~3–7 min (plasma)
Solubility 1 mg/mL in 1% acetic acid 1 mg/mL in water 0.5 mg/mL in PBS
Storage -20°C, lyophilized -20°C, lyophilized -70°C, avoid freeze-thaw cycles

Research Findings

  • Receptor Antagonism: L-364,718 (CCKAR antagonist) blocks sulfated CCK-8 effects in the rat dorsal raphe nucleus, but non-sulfated CCK-8 requires higher concentrations of L-365,260 (CCKBR antagonist) for inhibition .
  • Morphine Dependence: Chronic morphine exposure upregulates CCKBR expression, enabling non-sulfated CCK-8 to suppress naloxone-induced cAMP overshoot at 10–100 nM doses .
  • Cross-Reactivity: Antibodies targeting non-sulfated CCK-8 show 78% cross-reactivity with sulfated CCK-8, complicating immunohistochemical studies .

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